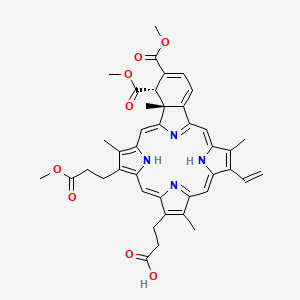

Verteporfin (Standard)

Descripción

Propiedades

Key on ui mechanism of action |

Verteporfin is transported in the plasma primarily by lipoproteins. Once verteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of verteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. Verteporfin appears to somewhat preferentially accumulate in neovasculature, including choroidal neovasculature. However, animal models indicate that the drug is also present in the retina. As singlet oxygen and reactive oxygen radicals are cytotoxic, Verteporfin can also be used to destroy tumor cells. |

|---|---|

Número CAS |

129497-78-5 |

Fórmula molecular |

C82H84N8O16 |

Peso molecular |

1437.6 g/mol |

Nombre IUPAC |

3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid;3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid |

InChI |

InChI=1S/2C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29;1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h2*9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t2*38-,41+/m00/s1 |

Clave InChI |

NJLRKAMQPVVOIU-IDLGWYNRSA-N |

SMILES isomérico |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C |

SMILES canónico |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C |

Apariencia |

Black solid powder |

Otros números CAS |

133513-12-9 129497-78-5 |

Pureza |

>95% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

18-ethenyl-4,4a-dihydro-3,4-bis(methoxycarbonyl)-4a,8,14,19-tetramethyl-23H,25H-benzo(b)porphine-9,13-dipropanoic acid monomethyl ester benzoporphyrin derivative monoacid ring A BPD verteporfin BPD-MA verteporfin verteporphin Visudyne |

Origen del producto |

United States |

Foundational & Exploratory

Verteporfin as a YAP Inhibitor: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The transcriptional co-activator Yes-associated protein (YAP) is the primary downstream effector of this pathway, and its nuclear activity is essential for driving the expression of genes involved in cell proliferation and survival. Consequently, inhibiting YAP has emerged as a promising therapeutic strategy. Verteporfin, a benzoporphyrin derivative clinically approved for photodynamic therapy, has been identified as a potent inhibitor of YAP activity, independent of photoactivation. This technical guide provides an in-depth examination of Verteporfin's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.

The Hippo-YAP Signaling Pathway

The Hippo pathway is a highly conserved kinase cascade that negatively regulates the activity of YAP and its paralog, TAZ.[1][2] In its active state (e.g., in response to high cell density), the pathway core kinases LATS1/2 phosphorylate YAP at specific serine residues, most notably Ser127.[3][4] This phosphorylation event creates a binding site for the 14-3-3 chaperone protein, which sequesters YAP in the cytoplasm, preventing its nuclear translocation and promoting its degradation.[3][5][6] When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to DNA-binding transcription factors, primarily the TEA domain (TEAD) family of proteins (TEAD1-4).[1][7] The YAP-TEAD complex then recruits other co-activators to drive the transcription of a wide array of pro-growth and anti-apoptotic genes, including CTGF, CYR61, and ANKRD1.[3][8][9]

Verteporfin's Core Mechanism of Action

Verteporfin inhibits YAP activity through a dual mechanism that primarily involves disrupting its interaction with TEAD and secondarily promoting its cytoplasmic retention. This action occurs without the need for photoactivation.[1][5][10]

Disruption of the YAP-TEAD Interaction

The primary mechanism of Verteporfin is the direct inhibition of the protein-protein interaction (PPI) between YAP and TEAD transcription factors.[11][12] Since YAP lacks a DNA-binding domain, its association with TEAD is obligatory for its transcriptional co-activator function.[1] By preventing this complex from forming, Verteporfin effectively blocks the transcription of downstream target genes that drive oncogenic phenotypes.[3][7] Studies suggest that Verteporfin binds to YAP, inducing a conformational change that prevents its association with TEAD.[13][14]

Promotion of Cytoplasmic Sequestration

In addition to disrupting the YAP-TEAD complex, Verteporfin promotes the sequestration of YAP in the cytoplasm.[5][15] This is achieved, at least in part, by upregulating the expression of the 14-3-3σ protein.[5] As a key chaperone protein in the Hippo pathway, 14-3-3σ binds to phosphorylated YAP, physically retaining it in the cytoplasm and preventing its entry into the nucleus.[5] By increasing the levels of 14-3-3σ, Verteporfin reinforces the cytoplasmic containment of YAP, further diminishing its ability to act as a nuclear transcription factor.[5][16]

Quantitative Efficacy Data

The inhibitory effects of Verteporfin have been quantified across various cancer cell lines and assay systems. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in reducing cell viability and inhibiting YAP-driven transcriptional activity.

| Cell Line / Model | Assay Type | IC50 / Effective Concentration | Treatment Duration | Reference |

| OVCAR8 (Ovarian Cancer) | MTT Cell Viability | 10.55 µM | 72 hours | [3] |

| OVCAR3 (Ovarian Cancer) | MTT Cell Viability | 17.92 µM | 72 hours | [3] |

| Patient-Derived (Glioblastoma) | Cell Viability | Varied across 8 cell lines | 72 hours | [17] |

| MCF-7 (Breast Cancer) | TEAD-LUC Reporter | 544 nM | 24 hours | [18] |

| N/TERT (Keratinocytes) | Gene/Protein Downregulation | 1 - 5 µg/mL | Up to 24 hours | [1] |

| Y79 & WERI (Retinoblastoma) | Growth Inhibition | 2 - 10 µg/mL | 5 days | [7] |

Key Experimental Protocols & Workflows

The mechanisms of Verteporfin have been elucidated through several key experimental techniques. Detailed protocols for these assays are provided below.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay is the gold standard for demonstrating that Verteporfin disrupts the physical interaction between YAP and TEAD.[19]

Methodology:

-

Cell Culture & Treatment: Culture cells (e.g., HEK293T, which are easily transfected) to 70-80% confluency. Treat cells with Verteporfin at the desired concentration (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear the cell lysates with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against either YAP or TEAD overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binding proteins.

-

Elution & Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting, probing with an antibody against the co-immunoprecipitated protein (e.g., if you pulled down TEAD, blot for YAP). A reduced YAP signal in the Verteporfin-treated sample indicates disruption of the interaction.[19]

Immunofluorescence for YAP Subcellular Localization

This imaging-based technique visualizes Verteporfin's effect on retaining YAP in the cytoplasm.[13][15]

Methodology:

-

Cell Culture & Treatment: Seed cells on glass coverslips in a multi-well plate. Once attached, treat with Verteporfin or vehicle control for the desired time.

-

Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1-0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding using a blocking buffer (e.g., PBS with 5% BSA).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for YAP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) in the dark.

-

Counterstaining & Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Compare the localization of the YAP signal (cytoplasmic vs. nuclear) between Verteporfin- and vehicle-treated cells.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This assay quantifies the downstream functional consequences of YAP inhibition by measuring the mRNA levels of its target genes.[8][19]

Methodology:

-

Cell Culture & Treatment: Treat cultured cells with various concentrations of Verteporfin or vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

-

cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using a master mix (e.g., SYBR Green), gene-specific primers for YAP target genes (CTGF, CYR61, etc.), and a housekeeping gene for normalization (GAPDH, ACTB).

-

Data Analysis: Run the reaction in a real-time PCR machine. Calculate the relative expression of the target genes using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of target genes indicates successful YAP inhibition.[8]

Conclusion

Verteporfin represents a well-characterized small molecule inhibitor of the Hippo-YAP signaling pathway. Its established dual mechanism—disrupting the critical YAP-TEAD interaction and promoting the cytoplasmic sequestration of YAP—provides a robust method for attenuating the oncogenic outputs of this pathway. The quantitative data and experimental protocols outlined in this guide serve as a comprehensive resource for researchers investigating YAP-dependent cancers and developing novel therapeutics targeting this axis. The ability of Verteporfin to inhibit tumor cell growth, proliferation, and invasion in a variety of preclinical models underscores the therapeutic potential of targeting YAP.[3][8][17]

References

- 1. mdpi.com [mdpi.com]

- 2. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. YAP Inhibition by Verteporfin Causes Downregulation of Desmosomal Genes and Proteins Leading to the Disintegration of Intercellular Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. e-century.us [e-century.us]

- 15. researchgate.net [researchgate.net]

- 16. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Verteporfin's Interruption of the Hippo Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of numerous cancers. A central event in this pathway is the nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP) and its subsequent interaction with the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. Verteporfin, a benzoporphyrin derivative initially approved for photodynamic therapy, has emerged as a potent inhibitor of the YAP-TEAD interaction, independent of its photosensitizing properties. This guide provides an in-depth technical overview of Verteporfin's mechanism of action on the Hippo pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling events.

Mechanism of Action of Verteporfin on the Hippo Pathway

Verteporfin's primary mechanism of action in the context of the Hippo pathway is the disruption of the protein-protein interaction between YAP and TEAD transcription factors. By binding to YAP, Verteporfin induces a conformational change that prevents its association with TEAD in the nucleus.[1] This inhibitory action effectively blocks the transcription of YAP/TEAD target genes, such as Cysteine-rich angiogenic inducer 61 (CYR61) and Connective tissue growth factor (CTGF), which are crucial for cell growth and survival.[2][3]

Furthermore, evidence suggests that Verteporfin promotes the cytoplasmic sequestration of YAP.[4] This is achieved, in part, by increasing the levels of 14-3-3σ, a protein that binds to phosphorylated YAP and retains it in the cytoplasm, thereby preventing its nuclear import and transcriptional activity.[5]

Data Presentation

The following tables summarize the quantitative effects of Verteporfin on various cancer cell lines, providing a comparative overview of its potency and efficacy.

Table 1: IC50 Values of Verteporfin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |

| OVCAR3 | Ovarian Cancer | 10.55 | 72 | |

| OVCAR8 | Ovarian Cancer | 17.92 | 72 | |

| 92.1 | Uveal Melanoma | 4.67 | 72 | [6] |

| Mel 270 | Uveal Melanoma | 6.43 | 72 | [6] |

| Omm 1 | Uveal Melanoma | 5.89 | 72 | [6] |

| Omm 2.3 | Uveal Melanoma | 7.27 | 72 | [6] |

| HuCCT-1 | Cholangiocarcinoma | 2.0 | 72 | [7] |

| SNU-1079 | Cholangiocarcinoma | 3.0 | 72 | [7] |

| TFK-1 | Cholangiocarcinoma | 1.4 | 72 | [7] |

| WITT | Cholangiocarcinoma | 1.5 | 72 | [7] |

| SB1 | Mouse Cholangiocarcinoma | 1.8 | 72 | [7] |

| U-2OS | Osteosarcoma | 1.44 | Not Specified | [8] |

| MKN45 | Gastric Cancer | 0.61 | 0.5 (with PDT) | [9] |

| MKN74 | Gastric Cancer | 1.21 | 0.5 (with PDT) | [9] |

Table 2: Dose-Dependent Effect of Verteporfin on Cell Viability

| Cell Line | Concentration (µM) | Incubation Time (hours) | % Inhibition of Cell Viability | Reference |

| OVCAR3 | 2.5 | 72 | ~20% | |

| 5 | 72 | ~35% | ||

| 10 | 72 | ~50% | ||

| 20 | 72 | >60% | ||

| OVCAR8 | 2.5 | 72 | ~15% | |

| 5 | 72 | ~25% | ||

| 10 | 72 | ~40% | ||

| 20 | 72 | >50% | ||

| hFibro | 1 | 24 | ~25% | [2] |

| 4 | 24 | ~64% | [2] | |

| 10 | 24 | ~71% | [2] | |

| 25 | 24 | ~76% | [2] | |

| hTMC | 1 | 24 | ~27% | [2] |

| 4 | 24 | ~69% | [2] | |

| 10 | 24 | ~78% | [2] | |

| 25 | 24 | ~80% | [2] |

Table 3: Effect of Verteporfin on Downstream Target Gene Expression

| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression (relative to control) | Reference |

| OVCAR8 | 1.25 µM VP (2h) | CCN1 (CYR61) | ~0.8 | |

| 2.5 µM VP (2h) | CCN1 (CYR61) | ~0.6 | ||

| 5 µM VP (2h) | CCN1 (CYR61) | ~0.4 | ||

| 10 µM VP (2h) | CCN1 (CYR61) | ~0.3 | ||

| OVCAR8 | 1.25 µM VP (2h) | CCN2 (CTGF) | ~0.6 | |

| 2.5 µM VP (2h) | CCN2 (CTGF) | ~0.4 | ||

| 5 µM VP (2h) | CCN2 (CTGF) | ~0.2 | ||

| 10 µM VP (2h) | CCN2 (CTGF) | <0.2 | ||

| 293T | 2 µg/ml VP | CTGF | ~0.6 | [2] |

| 10 µg/ml VP | CTGF | ~0.2 | [2] | |

| 293T | 2 µg/ml VP | cyr61 | ~0.7 | [2] |

| 10 µg/ml VP | cyr61 | ~0.3 | [2] | |

| 293T | 2 µg/ml VP | ANKRD1 | ~0.8 | [2] |

| 10 µg/ml VP | ANKRD1 | ~0.4 | [2] | |

| HTFs | 1 µM VP + Flow | COL1A1 | Significantly Reduced | [10] |

| 1 µM VP + Flow | CTGF | Significantly Reduced | [10] | |

| 1 µM VP + Flow | FN1 | Significantly Reduced | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Verteporfin on the Hippo pathway.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[11][12][13]

Materials:

-

Cells of interest

-

96-well plates

-

Verteporfin (dissolved in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Verteporfin (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for YAP and Phospho-YAP (Ser127)

This protocol is based on standard Western blotting procedures.[1][14]

Materials:

-

Cell lysates treated with Verteporfin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-YAP, anti-phospho-YAP (Ser127)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-YAP 1:1000, anti-pYAP 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

Immunofluorescence for YAP Subcellular Localization

This protocol is adapted from standard immunofluorescence procedures.[15][16][17][18]

Materials:

-

Cells grown on coverslips

-

Verteporfin

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or goat serum in PBS)

-

Primary antibody: anti-YAP

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with Verteporfin for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-YAP antibody (e.g., 1:100 dilution) in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody (e.g., 1:500 dilution) in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the subcellular localization of YAP using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is based on general Co-IP procedures and information from studies investigating YAP-TEAD interaction.[19][20][21][22]

Materials:

-

Cell lysates from cells treated with Verteporfin or vehicle

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against YAP or TEAD for immunoprecipitation

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies: anti-YAP and anti-TEAD for Western blotting

Procedure:

-

Lyse cells with a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-YAP) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads with wash buffer 3-5 times.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both YAP and TEAD to detect the interaction.

TEAD Luciferase Reporter Assay

This protocol is a general guideline for performing a TEAD-responsive luciferase reporter assay.[6][7][23][24]

Materials:

-

HEK293T or other suitable cells

-

TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase)

-

A constitutively expressed Renilla luciferase plasmid (for normalization)

-

Transient transfection reagent

-

Verteporfin

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells in a 96-well plate with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Allow the cells to recover and express the reporters for 24 hours.

-

Treat the cells with various concentrations of Verteporfin and a vehicle control for 16-24 hours.

-

Lyse the cells according to the dual-luciferase reporter assay system protocol.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as a percentage of the vehicle-treated control.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows discussed in this guide.

Caption: The core Hippo signaling pathway.

Caption: Mechanism of action of Verteporfin.

Caption: Co-Immunoprecipitation workflow.

Conclusion

Verteporfin represents a promising therapeutic agent for cancers driven by the dysregulation of the Hippo signaling pathway. Its ability to disrupt the crucial YAP-TEAD interaction, leading to the suppression of oncogenic gene expression, provides a clear rationale for its continued investigation in preclinical and clinical settings. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to understanding and targeting the Hippo pathway in cancer biology and drug development. Further research into the nuances of Verteporfin's interactions and the identification of biomarkers for patient stratification will be critical in realizing its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Effects of Verteporfin on Interstitial Fluid Flow-Induced Fibrotic Transdifferentiation of Human Tenon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. bio.unipd.it [bio.unipd.it]

- 15. ptglab.com [ptglab.com]

- 16. bio.unipd.it [bio.unipd.it]

- 17. scbt.com [scbt.com]

- 18. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 19. Structural insights into the YAP and TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. TRPS1 shapes YAP/TEAD-dependent transcription in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

Verteporfin as a YAP-TEAD Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional co-activator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors are the ultimate downstream effectors of this pathway. The formation of the YAP-TEAD complex in the nucleus drives the expression of genes that promote cell growth, proliferation, and epithelial-mesenchymal transition (EMT). Consequently, inhibiting the YAP-TEAD interaction has emerged as a promising therapeutic strategy for cancer. Verteporfin, a benzoporphyrin derivative clinically used as a photosensitizer in photodynamic therapy, has been identified as a potent inhibitor of the YAP-TEAD interaction, independent of photoactivation. This guide provides a comprehensive technical overview of Verteporfin's mechanism of action, its effects on the Hippo pathway, quantitative efficacy data, and detailed protocols for key experimental assays.

The Hippo-YAP-TEAD Signaling Pathway

The Hippo pathway is an evolutionarily conserved kinase cascade that tightly controls tissue growth.[1][2] When the pathway is active ("Hippo ON"), typically in response to signals like high cell density, a core kinase complex consisting of MST1/2 and LATS1/2 phosphorylates YAP on key serine residues (e.g., Ser127).[3][4] This phosphorylation event creates a binding site for the 14-3-3σ chaperone protein, which sequesters YAP in the cytoplasm, preventing its nuclear translocation and promoting its degradation.[5][6]

When the Hippo pathway is inactive ("Hippo OFF"), YAP remains unphosphorylated, translocates to the nucleus, and binds to TEAD transcription factors.[2][7] This YAP-TEAD complex then recruits other co-activators to initiate the transcription of a wide array of target genes, including CTGF, CYR61, AXL, and MYC, which drive cell proliferation and inhibit apoptosis.[3][8]

Verteporfin's Mechanism of Action

Verteporfin inhibits YAP-TEAD signaling through a multi-pronged approach rather than a single mechanism. This complexity makes it a robust tool for research and a molecule of therapeutic interest.

-

Disruption of YAP-TEAD Interaction : The primary mechanism attributed to Verteporfin is the direct disruption of the protein-protein interaction between YAP and TEAD transcription factors in the nucleus.[3][9][10] By preventing this complex from forming, it blocks the transcriptional activation of downstream target genes.[11]

-

Induction of YAP Degradation : Studies have shown that Verteporfin treatment leads to a decrease in total YAP protein levels.[3] This effect is attributed to an enhanced, lysosome-dependent degradation of YAP, effectively reducing the available pool of the co-activator.[3]

-

Promotion of Cytoplasmic Sequestration : Verteporfin has been shown to increase the expression of the 14-3-3σ protein.[5][6][12] This chaperone protein binds to phosphorylated YAP, sequestering it in the cytoplasm and preventing its entry into the nucleus.[5] This action mimics the "Hippo ON" state.

-

Conformational Change in YAP : There is evidence to suggest that Verteporfin binds directly to YAP, potentially to its WW domain, inducing a conformational change.[11][13][14] This alteration may hinder its ability to bind to TEAD or other binding partners.[12]

Quantitative Data Presentation

The efficacy of Verteporfin varies across different cancer cell types. The following tables summarize key quantitative data from published studies.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of Verteporfin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |

| 92.1 | Uveal Melanoma | 4.67 | Not Specified | [3] |

| Mel 270 | Uveal Melanoma | 6.43 | Not Specified | [3] |

| Omm 1 | Uveal Melanoma | 5.89 | Not Specified | [3] |

| Omm 2.3 | Uveal Melanoma | 7.27 | Not Specified | [3] |

| OVCAR3 | Ovarian Cancer | 10.55 | 72 hours | [15] |

| OVCAR8 | Ovarian Cancer | 17.92 | 72 hours | [15] |

Table 2: Effect of Verteporfin on YAP-TEAD Target Gene and Protein Expression

| Target Gene/Protein | Cancer Type/Cell Line | Effect | Method | Citation |

| CTGF (CCN2) | Uveal Melanoma, Ovarian Cancer, Osteosarcoma | Downregulation | Western Blot, RT-qPCR | [3][15][16] |

| CYR61 (CCN1) | Uveal Melanoma, Ovarian Cancer, Osteosarcoma | Downregulation | Western Blot, RT-qPCR | [3][15][16] |

| AXL | Retinoblastoma, Breast Cancer | Downregulation | Western Blot | [8][12] |

| c-myc | Retinoblastoma | Downregulation | Western Blot | [8] |

| Survivin | Retinoblastoma | Downregulation | Western Blot | [8] |

| SOX2, MYC, EGFR | Glioblastoma | Downregulation | mRNA & Protein Analysis | [17] |

| Cyclin D1, Cyclin E1 | Pancreatic Ductal Adenocarcinoma | Downregulation | Western Blot | [10] |

Key Experimental Protocols

This section provides detailed methodologies for essential assays used to characterize Verteporfin as a YAP-TEAD inhibitor.

TEAD-Dependent Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the TEAD family of transcription factors. A decrease in luciferase signal upon Verteporfin treatment indicates inhibition of the YAP-TEAD complex.[3][13]

Protocol:

-

Cell Seeding : Seed cells (e.g., HEK293T, 92.1 uveal melanoma) in a 24-well or 96-well plate to reach 70-80% confluency on the day of transfection.

-

Transfection : Co-transfect cells using a suitable transfection reagent (e.g., Lipofectamine). For each well, prepare a mix containing:

-

TEAD-responsive reporter plasmid (e.g., 8xGTIIC-luciferase or pG5-luc).

-

A constitutively expressed Renilla luciferase plasmid (for normalization).

-

If using the pG5-luc reporter, a plasmid expressing a Gal4 DNA-binding domain fused to TEAD4.[3]

-

-

Incubation : Incubate the transfected cells for 24 hours to allow for plasmid expression.

-

Treatment : Replace the medium with fresh medium containing various concentrations of Verteporfin or a vehicle control (e.g., DMSO).

-

Incubation : Incubate for an additional 18-24 hours.

-

Cell Lysis : Wash cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay : Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis : Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity observed in the vehicle-treated control cells.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is used to physically demonstrate that Verteporfin disrupts the binding between YAP and TEAD proteins within the cell.[18][19]

Protocol:

-

Cell Culture and Treatment : Grow cells to ~90% confluency and treat with the desired concentration of Verteporfin or vehicle control for 4-6 hours.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing : Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation :

-

Collect the pre-cleared lysate.

-

Add a primary antibody against either YAP or TEAD (e.g., anti-YAP). As a negative control, use an isotype-matched IgG antibody.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washes : Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution : Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the co-precipitated protein (e.g., anti-TEAD). Also, probe for the immunoprecipitated protein (e.g., anti-YAP) to confirm a successful pulldown. A reduced TEAD signal in the Verteporfin-treated lane compared to the control indicates disruption of the interaction.

Western Blot Analysis of YAP and Target Proteins

This technique is used to measure changes in the total protein levels of YAP, its phosphorylated form (p-YAP), and its downstream targets like CTGF and CYR61.[3]

Protocol:

-

Cell Treatment and Lysis : Treat cells with Verteporfin for 24-72 hours. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for YAP, p-YAP (Ser127), CTGF, CYR61, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band intensities using software like ImageJ, normalizing to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures the effect of Verteporfin on the mRNA levels of YAP-TEAD target genes.[13]

Protocol:

-

Cell Treatment : Treat cells with Verteporfin for 24-48 hours.

-

RNA Extraction : Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy).

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction : Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (CTGF, CYR61, etc.) and a housekeeping gene for normalization (GAPDH, ACTB).

-

Thermal Cycling : Run the reaction on a real-time PCR machine.

-

Data Analysis : Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

YAP Subcellular Localization via Immunofluorescence

This method visualizes the location of YAP protein within the cell (nucleus vs. cytoplasm) to determine if Verteporfin treatment promotes its cytoplasmic sequestration.[5][13]

Protocol:

-

Cell Culture and Treatment : Grow cells on glass coverslips and treat with Verteporfin for the desired time.

-

Fixation : Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes.

-

Permeabilization : Wash with PBS and permeabilize the cell membranes with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking : Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation : Incubate with a primary antibody against YAP overnight at 4°C.

-

Secondary Antibody Incubation : Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining : Wash and counterstain the nuclei with DAPI.

-

Mounting and Imaging : Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Compare the nuclear-to-cytoplasmic YAP fluorescence intensity between treated and control cells.

Conclusion

Verteporfin stands out as a critical tool for interrogating the Hippo-YAP signaling pathway. Its ability to inhibit the oncogenic YAP-TEAD transcriptional complex through multiple mechanisms—including direct disruption, protein degradation, and cytoplasmic sequestration—makes it a potent inhibitor in a variety of preclinical cancer models. The quantitative data clearly demonstrate its efficacy in the low micromolar range and its ability to suppress key oncogenic gene programs. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the effects of Verteporfin and to screen for novel inhibitors of this crucial cancer-related pathway. As research continues, the repositioning of Verteporfin and the development of next-generation YAP-TEAD inhibitors hold significant promise for future cancer therapeutics.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. blog.cellsignal.com [blog.cellsignal.com]

- 3. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. YAP/TAZ upstream signals and downstream responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Verteporfin suppresses cell survival, angiogenesis and vasculogenic mimicry of pancreatic ductal adenocarcinoma via disrupting the YAP-TEAD complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Docking analysis of verteporfin with YAP WW domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Verteporfin suppresses osteosarcoma progression by targeting the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Verteporfin targeting YAP1/TAZ-TEAD transcriptional activity inhibits the tumorigenic properties of gastric cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Localization of Verteporfin: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Verteporfin (trade name Visudyne®) is a benzoporphyrin derivative monoacid ring A (BPD-MA) used clinically as a photosensitizer in photodynamic therapy (PDT).[1] Its therapeutic efficacy is critically dependent on its selective accumulation in target tissues and subsequent activation by light, which generates cytotoxic reactive oxygen species (ROS).[2][3][4] Understanding the mechanisms governing its cellular uptake and precise subcellular localization is paramount for optimizing PDT protocols and developing novel therapeutic applications. This guide provides a comprehensive overview of these core processes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanisms of Cellular Uptake

The cellular uptake of the hydrophobic photosensitizer Verteporfin is a multifaceted process, primarily mediated by the low-density lipoprotein (LDL) receptor pathway. This mechanism contributes to its selective accumulation in cells with high metabolic activity and a corresponding upregulation of LDL receptors, such as those found in neovasculature and tumors.[1][5][6]

Once administered, the liposomal formulation of Verteporfin allows the drug to associate with plasma lipoproteins, particularly LDL.[1][6] The Verteporfin-LDL complex then serves as a ligand for the LDL receptor on the cell surface.[5][6] The binding of this complex initiates receptor-mediated endocytosis, a process where the cell membrane invaginates to form a clathrin-coated vesicle, internalizing the receptor-ligand complex. Following internalization, the vesicle delivers its contents to early endosomes, where the acidic environment facilitates the dissociation of the Verteporfin-LDL complex from the receptor. The receptor is then recycled back to the cell surface, while the photosensitizer is released into the cytoplasm and trafficked to various organelles.[7]

Some studies also suggest that a portion of Verteporfin may enter cells through passive diffusion across the plasma membrane, although this is considered a less dominant mechanism compared to LDL receptor-mediated endocytosis.[8]

References

- 1. Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]

- 3. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Evidence for low-density lipoprotein receptor-mediated uptake of benzoporphyrin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential role of the low-density lipoprotein receptor family as mediators of cellular drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Core Mechanism of Verteporfin Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verteporfin Photodynamic Therapy (PDT) is a clinically established, light-based modality utilized for the selective ablation of abnormal neovasculature and solid tumors. This guide provides a comprehensive technical overview of the core mechanisms underpinning verteporfin PDT, intended for researchers, scientists, and professionals in drug development. We will delve into the photochemical principles, cellular and vascular responses, and the key signaling pathways that govern its therapeutic effect. This document synthesizes current scientific understanding, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological processes through signaling pathway and workflow diagrams.

Introduction

Verteporfin, a benzoporphyrin derivative monoacid ring A, is a potent second-generation photosensitizer.[1] Its therapeutic efficacy is contingent on its activation by non-thermal, low-energy laser light at a specific wavelength (approximately 689 nm).[1][2] This activation in the presence of molecular oxygen initiates a cascade of photochemical reactions, leading to the generation of highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[3][4] The localized nature of light application allows for precise tissue destruction, minimizing damage to surrounding healthy structures.[5][6] This targeted approach is fundamental to its application in ophthalmology for treating choroidal neovascularization (CNV) secondary to age-related macular degeneration (AMD) and is under active investigation for various oncological indications.[3][5]

The Core Mechanism: A Multi-faceted Approach

The therapeutic action of verteporfin PDT can be dissected into three interconnected stages: photochemical activation, direct cellular cytotoxicity, and indirect effects on the vasculature and immune system.

Photochemical Activation and Reactive Oxygen Species (ROS) Generation

Upon intravenous administration, verteporfin is transported in the bloodstream, primarily by lipoproteins, and preferentially accumulates in rapidly proliferating tissues such as neovasculature and tumors.[1] This preferential uptake is attributed to the high expression of low-density lipoprotein (LDL) receptors on these cells.[1]

The process begins with the absorption of a photon by the verteporfin molecule, elevating it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. In this triplet state, verteporfin can react with molecular oxygen via two types of photochemical reactions:

-

Type I Reaction: Involves electron transfer, leading to the formation of superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals.

-

Type II Reaction: Involves energy transfer to ground-state molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This is the predominant and most cytotoxic reaction in verteporfin PDT.[3]

Singlet oxygen is a highly reactive, short-lived species that can diffuse only a very short distance within a cell, ensuring that its cytotoxic effects are confined to the immediate vicinity of the photosensitizer's localization.

Experimental Protocol: Measurement of Intracellular ROS Production using DCFDA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), a cell-permeable fluorescent probe, to quantify intracellular ROS levels following verteporfin PDT.

Cellular Uptake and Subcellular Localization

Verteporfin's lipophilic nature facilitates its passage across cellular membranes.[7] Studies have shown that verteporfin primarily localizes in the mitochondria of both endothelial and tumor cells.[8][9] This mitochondrial accumulation is a critical determinant of its cytotoxic mechanism, as this organelle is highly susceptible to oxidative damage.

Direct Cellular Cytotoxicity: Apoptosis and Necrosis

The ROS generated during PDT inflict oxidative damage on various cellular components, including lipids, proteins, and nucleic acids. The primary consequence of this damage is the induction of programmed cell death (apoptosis) and, at higher doses, necrosis.

2.3.1. Apoptotic Signaling Pathways

Verteporfin PDT predominantly triggers the intrinsic (mitochondrial) pathway of apoptosis.

-

Mitochondrial Damage: ROS-induced damage to the mitochondrial membranes leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9.[10] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[10][11]

-

Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical regulator of mitochondrial integrity and, consequently, the apoptotic response to PDT.[12] Studies have shown that verteporfin PDT can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-xL, thereby shifting the balance in favor of apoptosis.[6]

2.3.2. Quantitative Data on Cellular Cytotoxicity

The cytotoxic efficacy of verteporfin PDT is dose-dependent, influenced by both the concentration of verteporfin and the light dose delivered.

| Cell Line | Modality | IC50 / EC50 | Reference |

| 4T1 (TNBC) | Verteporfin-PDT (1 J/cm²) | ~0.25-0.3 µM | [11] |

| 4T1 (TNBC) | Verteporfin-PDT (2.5 J/cm²) | 0.15 µM | [11] |

| MKN45 (Gastric Cancer) | Verteporfin-PDT (30 min incubation, 2.5 J/cm²) | 0.61 µM | [13] |

| MKN74 (Gastric Cancer) | Verteporfin-PDT (30 min incubation, 2.5 J/cm²) | 1.21 µM | [13] |

| Human Scleral Fibroblasts | Verteporfin (0.5 µg/ml) + PDT (50 µJ/cm²) | 13.5% ± 3.3% viability | [14] |

| Human Trabecular Meshwork Cells | Verteporfin (0.5 µg/ml) + PDT (50 µJ/cm²) | 11.1% ± 5.2% viability | [14] |

| ARPE-19 (RPE cells) | Verteporfin (0.5 µg/ml) + PDT (50 µJ/cm²) | 44.5% ± 7.8% viability | [14] |

Table 1: In Vitro Cytotoxicity of Verteporfin PDT

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Indirect Effects: Vascular Shutdown and Immune Modulation

Beyond direct cell killing, a significant component of verteporfin PDT's efficacy, particularly in vivo, stems from its profound effects on the tumor vasculature and the subsequent immune response.

2.4.1. Vascular Shutdown

Verteporfin PDT induces rapid and selective occlusion of the targeted neovasculature. This process is initiated by damage to the endothelial cells lining the blood vessels.

-

Endothelial Cell Damage: ROS-mediated damage to endothelial cells causes them to round up and retract, exposing the underlying basement membrane.[15]

-

Platelet Aggregation and Thrombus Formation: The exposed collagen in the basement membrane triggers platelet activation and aggregation, leading to the formation of a thrombus that occludes the vessel.[15]

-

Release of Vasoactive Factors: Damaged endothelial cells release a variety of vasoactive and pro-coagulant factors, including thromboxane (B8750289) and von Willebrand factor, which contribute to vasoconstriction and further promote thrombosis.[15]

This vascular shutdown deprives the targeted tissue of oxygen and nutrients, leading to secondary ischemic cell death.

2.4.2. Immune Modulation

The cell death and tissue damage induced by verteporfin PDT can elicit an inflammatory and immune response. The dying cells release damage-associated molecular patterns (DAMPs), which can act as danger signals to the immune system. This leads to the infiltration of immune cells, including neutrophils and macrophages, into the treated area.[11] The release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) has also been reported.[15] This inflammatory milieu can contribute to the overall therapeutic effect and may play a role in developing a systemic anti-tumor immune response.

| Cytokine | Effect of Verteporfin PDT | Reference |

| TNF-α | Release is induced | [15] |

| IL-6 | Release is induced | [15] |

Table 2: Inflammatory Cytokines Modulated by Verteporfin PDT

Non-Photoactivated Mechanism: YAP-TEAD Inhibition

Recent research has uncovered a light-independent mechanism of action for verteporfin, involving the inhibition of the Hippo signaling pathway effector, Yes-associated protein (YAP).[9] YAP is a transcriptional co-activator that, when translocated to the nucleus, complexes with TEA domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation and survival.[9] In many cancers, the Hippo pathway is dysregulated, leading to constitutive YAP activation.

Verteporfin has been shown to inhibit the interaction between YAP and TEAD, thereby blocking its transcriptional activity.[9] This leads to decreased proliferation and induction of apoptosis in cancer cells, independent of its photosensitizing properties. This dual mechanism of action makes verteporfin an attractive candidate for further investigation in oncology.

Conclusion

The mechanism of verteporfin photodynamic therapy is a sophisticated interplay of photochemistry, cellular biology, and physiology. Its primary mode of action is through the light-induced generation of singlet oxygen, which triggers a cascade of events including direct cytotoxicity via apoptosis, profound vascular shutdown, and modulation of the immune response. Furthermore, the discovery of its light-independent activity as a YAP-TEAD inhibitor has opened new avenues for its therapeutic application. A thorough understanding of these multifaceted mechanisms is paramount for the optimization of current clinical protocols and the development of novel therapeutic strategies harnessing the full potential of verteporfin.

Experimental Protocols: Detailed Methodologies

Western Blotting for Apoptosis Markers (Cleaved Caspase-3 and PARP)

-

Sample Preparation:

-

Culture cells to the desired confluency and treat with verteporfin PDT.

-

Harvest cells at various time points post-treatment.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Normalize band intensities to a loading control (e.g., GAPDH or β-actin).

-

References

- 1. echemi.com [echemi.com]

- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 3. abcam.cn [abcam.cn]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Verteporfin-based Photodynamic Therapy Overcomes Gemcitabine Insensitivity in a Panel of Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison between endothelial and tumor cells in the response to verteporfin-photodynamic therapy and a PI3K pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combination of verteporfin-photodynamic therapy with 5-aza-2’-deoxycytidine enhances the anti-tumour immune response in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Verteporfin Photodynamic Therapy for the Treatment of Chorioretinal Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Verteporfin: A Technical Guide to its Non-Photosensitizing Functions in Research and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verteporfin (VP), a benzoporphyrin derivative clinically approved as a photosensitizer for photodynamic therapy (PDT) in age-related macular degeneration, has emerged as a potent multi-target agent with significant biological activity independent of light activation.[1][2] This technical guide provides an in-depth exploration of Verteporfin's non-photosensitizing functions, with a primary focus on its role as a potent inhibitor of the Yes-associated protein (YAP)-TEA Domain (TEAD) transcriptional complex.[3][4] Beyond its well-documented effects on the Hippo signaling pathway, this document details its influence on autophagy, cellular fibrosis, and other key signaling cascades.[5][6][7] We present consolidated quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a comprehensive resource for researchers exploring Verteporfin's therapeutic potential in oncology, fibrosis, and regenerative medicine.

Core Mechanism of Action: Inhibition of the Hippo-YAP Pathway

The most significant non-photosensitizing function of Verteporfin is its ability to disrupt the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[8] The primary oncogenic effector of this pathway is the transcriptional co-activator YAP. When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD family transcription factors to drive the expression of genes that promote cell growth, proliferation, and inhibit apoptosis.[5]

Verteporfin physically interacts with YAP, preventing its association with TEAD transcription factors.[3][4] This disruption is the cornerstone of its anti-proliferative effects. By blocking the YAP-TEAD complex, Verteporfin effectively suppresses the transcription of downstream target genes such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61), which are crucial for cell migration, angiogenesis, and tumor progression.[8][9] Furthermore, studies have shown that Verteporfin can induce the sequestration of YAP in the cytoplasm by increasing the levels of the chaperone protein 14-3-3σ, targeting it for proteasomal degradation.[10][11] It can also promote the lysosome-dependent degradation of YAP protein.[8]

References

- 1. Verteporfin | Cell Signaling Technology [cellsignal.com]

- 2. Non-Photoinduced Biological Properties of Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Verteporfin disrupts multiple steps of autophagy and regulates p53 to sensitize osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. e-century.us [e-century.us]

Verteporfin and Autophagy Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verteporfin, a benzoporphyrin derivative clinically approved for photodynamic therapy, has emerged as a potent modulator of autophagy independent of its photosensitizing properties. This technical guide provides a comprehensive overview of the mechanisms through which verteporfin regulates autophagy, with a focus on its multifaceted inhibitory actions. It details the intricate signaling pathways involved, presents quantitative data from key studies, and offers detailed experimental protocols for researchers investigating its effects. This document is intended to serve as a core resource for scientists and drug development professionals exploring the therapeutic potential of verteporfin as an autophagy inhibitor in various pathological contexts, particularly in oncology.

Introduction to Verteporfin and Autophagy

Verteporfin is a light-activated drug used in photodynamic therapy, primarily for the treatment of age-related macular degeneration.[1] Beyond this application, research has unveiled its capacity to inhibit autophagy without photoactivation, presenting new avenues for its therapeutic use.[2][3]

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components.[2] It plays a dual role in cancer, either promoting survival or contributing to cell death, making its pharmacological modulation a strategic goal in cancer therapy.[3] Verteporfin has been identified as an inhibitor of autophagosome formation, acting at an early stage of the autophagic pathway.[4][5]

Core Mechanisms of Verteporfin-Mediated Autophagy Inhibition

Verteporfin exerts its inhibitory effects on autophagy through several distinct yet interconnected mechanisms:

-

Inhibition of Autophagosome Formation: Verteporfin prevents the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic cargo for degradation.[2] This action is observed in response to various autophagy inducers, including starvation and rapamycin.[2] Studies in osteosarcoma cells have shown that verteporfin treatment leads to a decrease in the expression of key early autophagy proteins such as ATG5 and Beclin-1, as well as a reduction in the lipidated form of LC3 (LC3-II), which is essential for autophagosome membrane elongation.

-

Targeting of p62/SQSTM1: A pivotal mechanism of verteporfin's action involves the direct targeting of the autophagy receptor protein p62 (also known as sequestosome 1 or SQSTM1).[6] Verteporfin induces the formation of high-molecular-weight, covalently crosslinked p62 oligomers.[6] This modification is mediated by the low-level production of singlet oxygen, even in the absence of light activation.[6] These crosslinked p62 oligomers exhibit impaired binding to polyubiquitinated protein cargo, thereby preventing their delivery to the autophagosome for degradation.[7] However, the interaction of these modified p62 oligomers with LC3 on the autophagosomal membrane appears to be retained.

-

Disruption of Lysosomal Function: Verteporfin can also impact the late stages of autophagy by disrupting lysosomal function. In hepatocellular carcinoma cells, verteporfin has been shown to be a lysosomotropic compound that leads to the alkalinization of lysosomal pH and subsequent lysosomal membrane permeabilization.[8] This disruption of the lysosomal compartment impairs the final degradation step of the autophagic process.

-

Modulation of the Hippo-YAP Pathway: The Hippo signaling pathway, a key regulator of organ size and cell proliferation, is also implicated in verteporfin's anti-autophagic activity. The transcriptional co-activator Yes-associated protein (YAP), a central downstream effector of the Hippo pathway, is a direct target of verteporfin. Verteporfin disrupts the interaction between YAP and the TEAD family of transcription factors, thereby inhibiting the expression of pro-proliferative and anti-apoptotic genes. Interestingly, in uveal melanoma cells, verteporfin has been shown to promote the lysosome-dependent degradation of YAP.[9][10] The interplay between YAP inhibition and autophagy is complex, as YAP itself can regulate the expression of genes involved in the actin cytoskeleton, which is important for autophagosome formation.[11][12]

Quantitative Data on Verteporfin's Effect on Autophagy

The following tables summarize key quantitative data from various studies investigating the effects of verteporfin on autophagy in different cell lines.

| Cell Line | Verteporfin Concentration | Incubation Time | Observed Effect on Autophagy | Reference |

| MCF-7 (Breast Cancer) | 10 µM | 4 hours | Inhibition of rapamycin- and starvation-induced autophagosome accumulation (EGFP-LC3 puncta). | [2] |

| BxPC-3 (Pancreatic Cancer) | 10 µM | 4 hours | Formation of high-molecular-weight p62 and impaired binding to polyubiquitinated proteins. | [7][13] |

| HOS (Osteosarcoma) | Dose-dependent | 24 hours | Decreased expression of ATG-5, Beclin-1, and LC3B-II; formation of high-molecular-weight p62. | [14] |

| U87MG, T98G, A172 (Glioblastoma) | 2 µM | 24 hours | Reduced rate of autophagy and decreased expression of LC3II/I. | [15] |

| Uveal Melanoma Cells | Not specified | Not specified | Induced lysosome-dependent degradation of YAP. | [9][10] |

| Assay | Cell Line | IC50 Value | Reference |

| Autophagy Inhibition | In vitro | ~1 µM | [5] |

Detailed Experimental Protocols

Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol is for the detection of changes in LC3-I to LC3-II conversion and p62 levels following verteporfin treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (15% for LC3, 10% for p62)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with desired concentrations of verteporfin for the indicated time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a protein assay kit.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and visualize bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

LC3 Turnover Assay

This assay measures autophagic flux by inhibiting lysosomal degradation and observing the accumulation of LC3-II.

Materials:

-

Verteporfin

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Reagents and equipment for Western Blot analysis (as in 4.1)

Procedure:

-

Treat cells with verteporfin for the desired duration.

-

In the last 2-4 hours of the verteporfin treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the verteporfin-treated and control wells.

-

Harvest cell lysates.

-

Perform Western blot analysis for LC3 as described in protocol 4.1.

-

An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to its absence indicates active autophagic flux. A blunted increase in LC3-II in verteporfin-treated cells, even in the presence of a lysosomal inhibitor, suggests an inhibition of autophagosome formation.

Immunoprecipitation of p62 and Ubiquitinated Proteins

This protocol is used to assess the interaction between p62 and ubiquitinated proteins.

Materials:

-

Cell lysis buffer for immunoprecipitation (non-denaturing)

-

Anti-p62 antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Antibody against ubiquitin for Western blotting

-

Reagents and equipment for Western Blot analysis (as in 4.1)

Procedure:

-

Treat cells with verteporfin.

-

Lyse cells in non-denaturing lysis buffer.

-

Pre-clear lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with anti-p62 antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in Laemmli buffer.

-

Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect co-immunoprecipitated ubiquitinated proteins.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Verteporfin's multi-target inhibition of autophagy.

Experimental Workflows

Caption: Western Blot workflow for autophagy marker analysis.

Caption: Immunoprecipitation workflow for p62-ubiquitin interaction.

Conclusion and Future Directions

Verteporfin has been unequivocally established as a multi-faceted inhibitor of autophagy, acting through distinct mechanisms that include the prevention of autophagosome formation, the induction of p62 crosslinking, and the disruption of lysosomal function. Its ability to also target the Hippo-YAP signaling pathway further underscores its potential as a chemical probe and a therapeutic agent. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the precise molecular interactions of verteporfin and to aid in the design of pre-clinical and clinical studies. Future investigations should focus on elucidating the full spectrum of verteporfin's off-target effects, optimizing its delivery for non-photodynamic applications, and exploring its efficacy in combination with other anti-cancer therapies to overcome drug resistance and improve patient outcomes.

References

- 1. Inhibition of Autophagosome Formation by the Benzoporphyrin Derivative Verteporfin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of autophagosome formation by the benzoporphyrin derivative verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. High-Throughput Quantification of GFP-LC3+ Dots by Automated Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of Covalently Crosslinked p62 Oligomers with Reduced Binding to Polyubiquitinated Proteins by the Autophagy Inhibitor Verteporfin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. P17.13.A Verteporfin inhibits autophagy in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Effect of verteporfin-induced high-MW p62 on its association with polyubiquitinated proteins and LC3. - Public Library of Science - Figshare [plos.figshare.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Role of Verteporfin in Mechanotransduction

Authored for: Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is a critical regulator of cellular function, tissue homeostasis, and disease pathogenesis. Central to this process are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), which act as key nuclear relays of mechanical cues from the extracellular matrix (ECM) and cytoskeleton.[1] Aberrant activation of the YAP/TAZ pathway is implicated in numerous pathologies, including fibrosis and cancer, making it a compelling target for therapeutic intervention.[2] Verteporfin, a benzoporphyrin derivative initially approved as a photosensitizer for photodynamic therapy, has emerged as a potent pharmacological inhibitor of YAP/TAZ activity, independent of photoactivation.[3][4] This technical guide provides an in-depth examination of the role of Verteporfin in mechanotransduction, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the core signaling pathways.

The Core Mechanotransduction Pathway: YAP/TAZ Signaling

Cells sense mechanical forces from their environment, such as ECM stiffness, shear stress, and cell geometry, primarily through integrin-based focal adhesions.[5] These mechanical signals are transduced through the actin cytoskeleton. In response to high mechanical stress (e.g., a stiff ECM), the actin cytoskeleton becomes tensioned, which promotes the nuclear translocation of YAP and its paralog, TAZ.[6][7] This process is largely regulated by the RhoA GTPase pathway and actomyosin (B1167339) contractility and can occur independently of the canonical Hippo kinase cascade.[6]